苯甲酸苄酯

描述

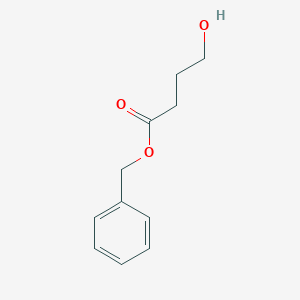

Benzyl 4-hydroxybutanoate is a chemical compound that is not directly mentioned in the provided papers. However, it is structurally related to compounds discussed in the papers, such as benzyl 4-hydroxy benzoate , which is synthesized from benzyl chloride and p-hydroxyl benzoic acid. The compound of interest may have similar properties and reactivity due to the presence of the benzyl group and the hydroxybutanoate moiety.

Synthesis Analysis

The synthesis of related compounds involves esterification reactions, as seen in the synthesis of hydroxybiphenyl benzoate and biphenyl bis(benzoate) , and the total synthesis of (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate . These processes typically require catalysts such as DCC and DMAP, and protective groups may be used to shield certain functional groups during the synthesis . The synthesis of benzyl 4-hydroxy benzoate by microwave irradiation suggests that similar methods could potentially be applied to the synthesis of benzyl 4-hydroxybutanoate, offering a high yield and efficiency.

Molecular Structure Analysis

The molecular structure of benzyl 4-hydroxybutanoate would likely exhibit characteristics similar to those of the p-hydroxyl benzoate , where carbonyl and phenyl rings are roughly coplanar. The presence of hydroxyl groups can lead to intermolecular hydrogen bonding, which could affect the compound's crystal structure and solubility.

Chemical Reactions Analysis

Compounds with benzoate and hydroxybutanoate moieties can participate in various chemical reactions. For instance, the azo-benzoic acids studied show acid-base dissociation and azo-hydrazone tautomerism , which could be relevant if benzyl 4-hydroxybutanoate has similar substituents. The electrogenerated base-promoted synthesis of dihydropyridine derivatives indicates that electrochemical methods could be used to synthesize or modify compounds with similar structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 4-hydroxybutanoate can be inferred from related compounds. For example, the liquid crystalline properties of hydroxybiphenyl benzoate suggest that benzyl 4-hydroxybutanoate might also exhibit mesophases under certain conditions. The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of dihydroxy benzoates could provide insights into the optical properties of benzyl 4-hydroxybutanoate if it were to form similar complexes.

科学研究应用

合成与催化

苯甲酸苄酯参与各种合成应用。一个例子是其在铁催化的 1,3-二羰基化合物苄基化中的应用,从而产生具有药学相关性的产物,如 4-羟基-3-(1-苯乙基)-2H-色烯-2-酮,在抗凝剂合成中具有应用 (Kischel 等人,2007)。

对映选择性还原

该化合物还在对映选择性还原中发挥作用。例如,与苯甲酸苄酯密切相关的苯甲基乙酰乙酸酯已使用微生物对映选择性地还原为苯甲基 (S)-3-羟基丁酸酯,展示了其在生物催化过程中的潜力 (Ribeiro 等人,2014)。

材料科学

在材料科学中,与苯甲酸苄酯结构相关的 3-羟基丁酸酯的衍生物已用于光学活性聚酯酰胺的合成。这些化合物表现出独特的特性,如高玻璃化转变温度和比旋光度,这对于材料设计至关重要 (小林等人,1993)。

生物医学应用

聚羟基链烷酸酯 (PHA) 是一类聚酯,包括 3-羟基丁酸酯的聚合物,已被探索作为组织工程的生物材料。这些材料可生物降解且可热加工,使其适用于包括缝合线、心血管贴片和骨髓支架在内的各种医疗应用 (陈和吴,2005)。

合成有机化学

苯甲酸苄酯已用于有机化学中的各种合成路线。例如,它用作合成各种化合物的中间体,展示了其作为有机合成中构建模块的多功能性 (加藤和木村,1977)。

属性

IUPAC Name |

benzyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXCATWWXVJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560372 | |

| Record name | Benzyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-hydroxybutanoate | |

CAS RN |

91970-62-6 | |

| Record name | Benzyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。